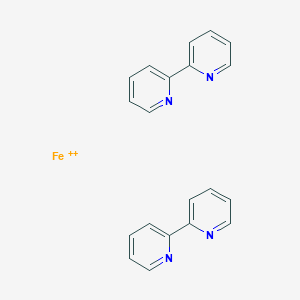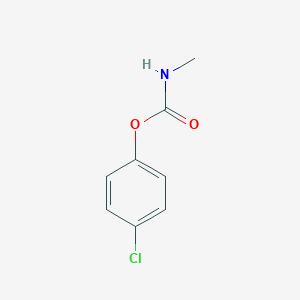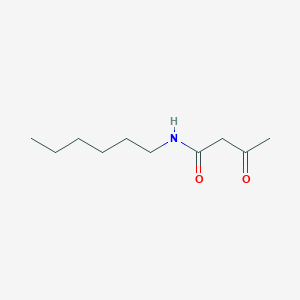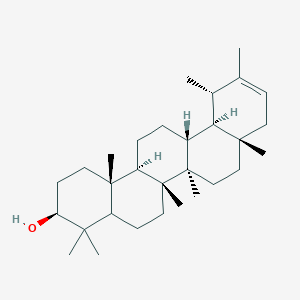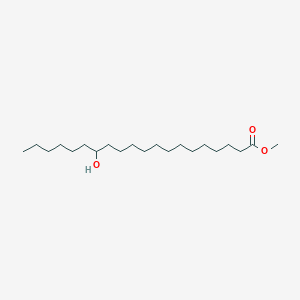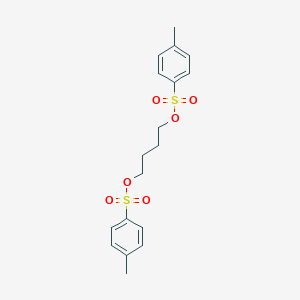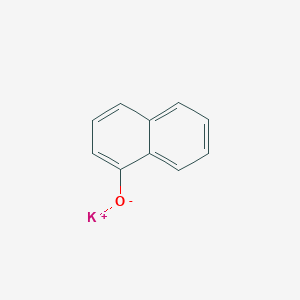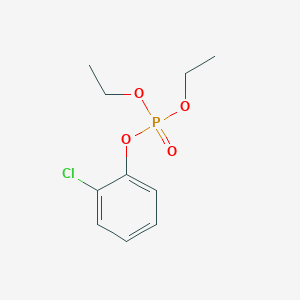
1-(4-Bromophenyl)-1-phenylethanol
Vue d'ensemble
Description
The description of a compound typically includes its molecular formula, structure, and the functional groups present. It may also include its appearance (solid, liquid, color, etc.) and any unique characteristics .
Synthesis Analysis
This involves the methods used to synthesize the compound, including the starting materials, reagents, and conditions. .Molecular Structure Analysis
This involves determining the 3D structure of the molecule, often using techniques like X-ray crystallography . It can also involve computational methods to predict the structure .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, including the reactants, products, and mechanisms. It can also involve studying the kinetics and thermodynamics of the reactions .Physical And Chemical Properties Analysis
This includes properties like melting point, boiling point, solubility, and spectral properties (IR, NMR, UV-Vis, etc.) .Applications De Recherche Scientifique
Molecular Electronics
Aryl bromides like 4-bromophenyl tert-butyl sulfide have been identified as useful building blocks for creating molecular wires, serving as precursors for various oligo(phenylenevinylene) and oligo(phenyleneethynylene) wires, integral components in the field of molecular electronics (Stuhr-Hansen et al., 2005).
Green Chemistry
A solvent-free Wittig reaction demonstrated the synthesis of (E)- and (Z)-1-(4-bromophenyl)-2-phenylethene, promoting the concepts of mechanochemistry and green chemistry. This process also serves as an educational tool to introduce students to sustainable practices in chemical synthesis (Leung & Angel, 2004).
Asymmetric Reduction of Ketones
4-Hydroxyprolinol containing acrylic polymer beads have been used in the asymmetric reduction of 1-arylethanones, such as 1-(4-bromophenyl)ethanone. This research demonstrates the intricacies involved in enantioselective synthesis, a crucial component in the creation of chirally pure pharmaceuticals (Thvedt et al., 2011).
Kinetic Resolution of Secondary Alcohols
Innovative nanohybrid materials have been developed for the kinetic resolution of secondary alcohols, crucial for the synthesis of enantiomerically pure drugs. This research highlights the potential of nanotechnology in enhancing biocatalytic processes (Galvão et al., 2018).
Synthesis of Benzofuran Derivatives
The synthesis and characterization of 2-(4-bromophenyl)-5,6-methylenedioxy-3-phenylsulfinyl-1-benzofuran benzene solvate showcase the structural complexities and intermolecular interactions, shedding light on the detailed chemistry of benzofuran derivatives (Choi et al., 2009).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
1-(4-bromophenyl)-1-phenylethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrO/c1-14(16,11-5-3-2-4-6-11)12-7-9-13(15)10-8-12/h2-10,16H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSJPHIFIUXSDAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)(C2=CC=C(C=C2)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromophenyl)-1-phenylethanol | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

